![molecular formula C8H20FNOSi B14436062 O-[Di-tert-butyl(fluoro)silyl]hydroxylamine CAS No. 79129-03-6](/img/structure/B14436062.png)

O-[Di-tert-butyl(fluoro)silyl]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

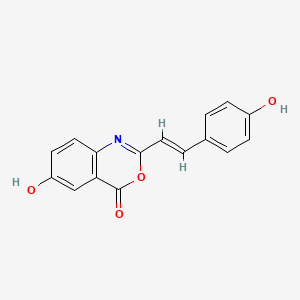

Description

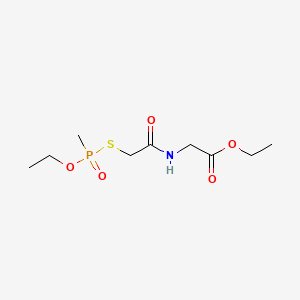

O-[Di-tert-butyl(fluoro)silyl]hydroxylamine is a compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal. This compound is particularly useful in protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[Di-tert-butyl(fluoro)silyl]hydroxylamine can be synthesized through the reaction of di-tert-butylchlorosilane with hydroxylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict anhydrous conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

O-[Di-tert-butyl(fluoro)silyl]hydroxylamine primarily undergoes substitution reactions. It can react with various electrophiles to form new silyl ether derivatives. The compound is also known to be stable under a wide range of conditions, making it inert to many common reagents .

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and other electrophilic species. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from reactions involving this compound are various silyl ether derivatives. These products retain the protective silyl group, which can be removed later using fluoride ions or acidic conditions .

Scientific Research Applications

O-[Di-tert-butyl(fluoro)silyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which O-[Di-tert-butyl(fluoro)silyl]hydroxylamine exerts its effects involves the formation of a stable silyl ether bond with hydroxyl groups. This bond is resistant to many reaction conditions, thereby protecting the hydroxyl group from unwanted reactions. The silyl ether can be cleaved using fluoride ions or acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl ethers: These are also used as protecting groups but are less bulky compared to di-tert-butyl(fluoro)silyl ethers.

Tert-butyldimethylsilyl ethers: These provide similar protection but may have different reactivity and stability profiles.

Triisopropylsilyl ethers: These are bulkier and provide more steric protection compared to di-tert-butyl(fluoro)silyl ethers.

Uniqueness

O-[Di-tert-butyl(fluoro)silyl]hydroxylamine is unique due to its combination of steric bulk and stability. The presence of the fluoro group enhances its stability under various conditions, making it a versatile protecting group in organic synthesis .

Properties

CAS No. |

79129-03-6 |

|---|---|

Molecular Formula |

C8H20FNOSi |

Molecular Weight |

193.33 g/mol |

IUPAC Name |

O-[ditert-butyl(fluoro)silyl]hydroxylamine |

InChI |

InChI=1S/C8H20FNOSi/c1-7(2,3)12(9,11-10)8(4,5)6/h10H2,1-6H3 |

InChI Key |

WUGWHMZJLOOSAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(ON)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)

![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)

![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)